1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine
Description
1-[4-(3-Phenoxyphenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a four-carbon butyl chain linking the nitrogen atom of pyrrolidine to a 3-phenoxyphenoxy group.
Properties
IUPAC Name |
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-9-18(10-3-1)23-20-12-8-11-19(17-20)22-16-7-6-15-21-13-4-5-14-21/h1-3,8-12,17H,4-7,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWNHEWDQGXKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the butyl chain: The butyl chain is synthesized through a series of reactions, often starting with a halogenated butane derivative.
Attachment of the phenoxyphenoxy group: The phenoxyphenoxy group is introduced through nucleophilic substitution reactions, where phenol derivatives react with halogenated intermediates.
Formation of the pyrrolidine ring: The pyrrolidine ring is constructed using cyclization reactions involving amines and suitable carbonyl compounds.
Final coupling: The butyl chain with the phenoxyphenoxy group is coupled with the pyrrolidine ring through nucleophilic substitution or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyphenoxy moiety or the pyrrolidine ring are replaced with other groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester or amide linkages.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor modulation, and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine with key analogs, focusing on structural features, biological activities, and physicochemical properties:
Key Structural and Functional Comparisons:
Substituent Effects: The phenoxyphenoxy group in the target compound enhances hydrophobicity compared to chlorophenyl (CAS 91-82-7) or trifluoromethylphenyl () substituents. This may improve membrane permeability but reduce aqueous solubility . Ether linkages in the target compound contrast with unsaturated chains (e.g., 2-butenyl in CAS 91-82-7), which could influence conformational flexibility and metabolic stability .
MAO-A inhibition observed in plant-derived pyrrolidines () highlights the role of extended conjugated systems (e.g., nonatrienyl chains) in bioactivity, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
Synthetic Considerations: Synthesis of the target compound likely involves nucleophilic substitution between pyrrolidine and a phenoxyphenoxy-butyl halide precursor, analogous to methods for 1-(4-trifluoromethylphenyl)pyrrolidine () . Challenges may arise from steric hindrance due to the bulky phenoxyphenoxy group, requiring optimized coupling conditions .
Safety and Solubility :
- Compounds with diphenylmethoxy groups (e.g., CAS 102372-32-7) exhibit handling hazards, suggesting similar precautions for the target compound .
- Aqueous solubility of the target is expected to be lower than derivatives with polar groups (e.g., 1-[(Benzoyloxy)acetyl]pyrrolidine in ) due to its hydrophobic aromatic substituents .
Research Findings and Implications
- Pharmacological Potential: Structural analogs like Dextromoramide () and MAO-A inhibitors () suggest the target compound could be explored for CNS disorders or antimicrobial applications, pending functional group optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
